Sdh-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

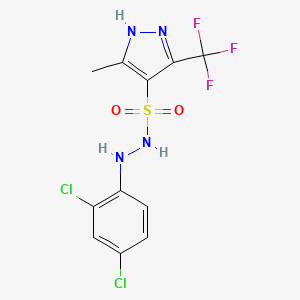

C11H9Cl2F3N4O2S |

|---|---|

Molecular Weight |

389.2 g/mol |

IUPAC Name |

N'-(2,4-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonohydrazide |

InChI |

InChI=1S/C11H9Cl2F3N4O2S/c1-5-9(10(19-17-5)11(14,15)16)23(21,22)20-18-8-3-2-6(12)4-7(8)13/h2-4,18,20H,1H3,(H,17,19) |

InChI Key |

OLYMCIPSEKTNOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)S(=O)(=O)NNC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-4: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-4 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This enzyme plays a critical role in cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By targeting SDH, this compound disrupts fungal respiration, leading to potent antifungal activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound exerts its primary effect by binding to and inhibiting the activity of succinate dehydrogenase. SDH is a hetero-tetrameric enzyme complex located on the inner mitochondrial membrane, composed of four subunits (SDHA, SDHB, SDHC, and SDHD). This compound, as a pyrazole-carboxamide derivative, is believed to bind to the ubiquinone (Coenzyme Q) binding site (Qp site) of the SDH complex. This binding pocket is formed by residues from the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound competitively inhibits the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from succinate to the electron transport chain.

The inhibition of SDH has two major consequences for the cell:

-

Disruption of the Tricarboxylic Acid (TCA) Cycle: The oxidation of succinate to fumarate is a key step in the TCA cycle. Inhibition of this step leads to the accumulation of succinate within the mitochondrial matrix and the cytoplasm.

-

Impairment of Mitochondrial Respiration: By blocking electron flow from succinate to ubiquinone, this compound directly inhibits mitochondrial respiration, leading to a decrease in ATP production.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory and antifungal activity of this compound and related succinate dehydrogenase inhibitors.

| Compound/Inhibitor | Target/Organism | Parameter | Value | Reference |

| This compound | Rhizoctonia solani | EC50 | 0.23 µg/mL | [No specific citation found in search] |

| This compound | Succinate Dehydrogenase | IC50 | 0.28 µg/mL | [No specific citation found in search] |

| Fluxapyroxad | Rhizoctonia solani | EC50 | 0.033 mg/L | [1] |

| Bixafen | Rhizoctonia solani | EC50 | 0.043 mg/L | [2] |

| Compound 12 | Rhizoctonia solani | EC50 | 0.021 mg/L | [2] |

| Compound 12 | Succinate Dehydrogenase | IC50 | 1.836 mg/L | [2] |

| SCU3038 | Rhizoctonia solani | EC50 | 0.016 mg/L | [1] |

| SCU3038 | Rhizoctonia solani (in vivo) | EC50 | 0.95 mg/L | [1] |

Signaling Pathways Modulated by this compound

The accumulation of succinate resulting from SDH inhibition is not merely a metabolic bottleneck but also a critical signaling event. Elevated intracellular succinate levels lead to the inhibition of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).

Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, the accumulated succinate prevents the degradation of HIF-1α, leading to its stabilization and translocation to the nucleus, even in the presence of oxygen (a state often referred to as "pseudohypoxia"). In the nucleus, HIF-1α dimerizes with HIF-1β and activates the transcription of a wide range of genes involved in processes such as glycolysis, angiogenesis, and cell survival. In the context of fungal pathogens, the consequences of HIF-1α stabilization are still an active area of research but are presumed to contribute to the cellular stress response.

Experimental Protocols

Determination of IC50 for Succinate Dehydrogenase Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against succinate dehydrogenase from a fungal source, such as Rhizoctonia solani.

1. Preparation of Mitochondrial Fraction:

-

Grow fungal mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth) and harvest by filtration.

-

Wash the mycelia with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Homogenize the mycelia in an ice-cold isolation buffer containing sucrose, mannitol, and a chelating agent (e.g., EGTA) to maintain mitochondrial integrity.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in a suitable assay buffer.

2. SDH Activity Assay:

-

The assay is performed in a 96-well microplate.

-

Prepare a reaction mixture containing phosphate buffer, a substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Initiate the reaction by adding the mitochondrial protein extract.

-

The reduction of the electron acceptor, which is coupled to the oxidation of succinate, is measured spectrophotometrically over time.

-

The rate of the reaction is calculated from the change in absorbance.

3. IC50 Calculation:

-

Plot the percentage of SDH activity inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Fungal Mitochondrial Respiration

This protocol outlines a method to assess the effect of this compound on the oxygen consumption rate (OCR) of intact fungal cells or isolated mitochondria using an extracellular flux analyzer or a Clark-type oxygen electrode.

1. Sample Preparation:

-

Intact Cells: Grow fungal cells to the desired growth phase and resuspend them in a low-buffered assay medium.

-

Isolated Mitochondria: Prepare the mitochondrial fraction as described in the IC50 protocol and resuspend in a mitochondrial assay buffer.

2. Oxygen Consumption Measurement:

-

Add the fungal cell suspension or isolated mitochondria to the measurement chamber.

-

Establish a baseline oxygen consumption rate.

-

Inject this compound at the desired concentration and monitor the change in OCR.

-

To further dissect the effects on the electron transport chain, sequential injections of other inhibitors can be performed:

-

Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

3. Data Analysis:

-

Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR measurements.

-

Compare the respiratory parameters between control and this compound-treated samples to quantify the inhibitory effect on mitochondrial respiration.

Conclusion

This compound is a specific and potent inhibitor of succinate dehydrogenase, a key enzyme in fungal metabolism. Its mechanism of action involves the direct inhibition of the SDH enzyme, leading to a disruption of the TCA cycle and mitochondrial respiration. The resulting accumulation of succinate acts as an intracellular signaling molecule, modulating the HIF-1α pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel antifungal agents targeting cellular respiration. Further investigation into the specific downstream consequences of this compound-mediated SDH inhibition in various fungal pathogens will be crucial for a complete understanding of its antifungal activity and for the development of next-generation SDH inhibitors.

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel Succinate Dehydrogenase Inhibitors

A Note on Sdh-IN-4: Extensive searches of public scientific databases and literature have not yielded specific information on a molecule designated "this compound." It is possible that this is a proprietary, pre-clinical, or otherwise non-publicly disclosed compound. This guide, therefore, provides a comprehensive overview of the principles and techniques involved in the discovery and synthesis of novel succinate dehydrogenase (SDH) inhibitors, using illustrative examples from recent scientific publications. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Succinate Dehydrogenase as a Therapeutic Target

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme complex with a dual role in cellular metabolism. It participates in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool. Due to its central role in cellular respiration and energy production, SDH has emerged as a critical target for the development of therapeutics, particularly in the fields of oncology and agriculture (as fungicides).

Inhibition of SDH can lead to a range of cellular effects, including the accumulation of succinate, which can act as an oncometabolite, and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[1] The development of small molecule inhibitors targeting SDH is an active area of research.

The Discovery of Novel SDH Inhibitors: A General Workflow

The discovery of novel SDH inhibitors typically follows a multi-step process that integrates computational and experimental approaches. This workflow is designed to efficiently identify and optimize potent and selective inhibitor candidates.

References

An In-depth Technical Guide to Sdh-IN-4: A Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-4 is a potent and selective inhibitor of succinate dehydrogenase (SDH), a critical enzyme embedded in the inner mitochondrial membrane that functions as a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By targeting SDH, this compound disrupts cellular respiration and exhibits significant broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of this compound, its biological target, mechanism of action, and detailed experimental protocols for its characterization.

Introduction

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a vital enzyme for cellular energy metabolism. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the ETC. Due to its essential role, SDH has emerged as a promising target for the development of novel fungicides and potential therapeutics for other diseases. This compound, a novel pyrazole-4-sulfonohydrazide derivative, has been identified as a selective inhibitor of SDH, demonstrating potent antifungal properties. This document serves as a detailed resource for researchers interested in the study and application of this compound.

This compound and its Biological Target: Succinate Dehydrogenase

This compound is a small molecule inhibitor that selectively targets succinate dehydrogenase.

Structure of this compound

-

Chemical Name: (E)-N'-(1-(4-chlorophenyl)ethylidene)-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide

-

CAS Number: 2982993-88-2

-

Molecular Formula: C₁₄H₁₅ClF₂N₄O₂S

-

Molecular Weight: 392.81 g/mol

Succinate Dehydrogenase (SDH): The Biological Target

Succinate dehydrogenase is a highly conserved enzyme complex composed of four subunits:

-

SDHA (Flavoprotein subunit): Contains the catalytic site for succinate oxidation and a covalently bound flavin adenine dinucleotide (FAD) cofactor.

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to the ubiquinone-binding site.

-

SDHC and SDHD (Membrane anchor subunits): Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.

Quantitative Data

The inhibitory and antifungal activities of this compound have been quantified through various assays.

| Parameter | Value | Organism/Enzyme | Reference |

| IC₅₀ | 0.28 µg/mL | Succinate Dehydrogenase (SDH) | [1] |

| EC₅₀ | 0.23 µg/mL | Rhizoctonia solani | [1] |

| EC₅₀ | 1.25 µg/mL | Botrytis cinerea | |

| EC₅₀ | 0.88 µg/mL | Fusarium graminearum | |

| EC₅₀ | 2.45 µg/mL | Alternaria solani |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of SDH. This inhibition leads to a cascade of downstream cellular events.

Inhibition of the TCA Cycle and Electron Transport Chain

By binding to SDH, this compound blocks the conversion of succinate to fumarate. This disruption has two major consequences:

-

TCA Cycle Arrest: The accumulation of succinate and the inability to produce fumarate impede the flow of the TCA cycle, a central metabolic pathway for energy production.

-

Impaired Electron Transport: The transfer of electrons from succinate to the ubiquinone pool via Complex II is halted, reducing the overall efficiency of the electron transport chain and subsequent ATP synthesis.

Downstream Signaling: Succinate Accumulation and HIF-1α Stabilization

The inhibition of SDH leads to a significant increase in the intracellular concentration of succinate. This accumulated succinate can be exported to the cytosol, where it acts as a signaling molecule. One of the key downstream effects is the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).

PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, succinate accumulation leads to the stabilization and activation of HIF-1α, even in the presence of oxygen (a phenomenon known as pseudohypoxia). Activated HIF-1α translocates to the nucleus and promotes the transcription of genes involved in various cellular processes, including angiogenesis, glycolysis, and cell survival.[2][3][4][5]

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Succinate Dehydrogenase (SDH) Inhibition Assay (IC₅₀ Determination)

This protocol is adapted from standard colorimetric assays for SDH activity.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SDH.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to SDH activity.

Materials:

-

This compound

-

Mitochondrial fraction containing SDH (e.g., from fungal mycelia or isolated mitochondria)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)

-

Substrate: 100 mM succinate solution

-

Electron Acceptor: 2 mM DCPIP solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare reaction mixture: In each well of a 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of mitochondrial fraction

-

10 µL of this compound dilution (or buffer for control)

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Initiate reaction: Add 20 µL of succinate solution and 10 µL of DCPIP solution to each well.

-

Kinetic measurement: Immediately measure the decrease in absorbance at 600 nm every minute for 10-15 minutes using a microplate reader.

-

Data analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for SDH Inhibition Assay.

Antifungal Activity Assay (EC₅₀ Determination)

This protocol is based on the mycelial growth inhibition method.[1][9][10]

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various fungal species.

Principle: The antifungal activity is assessed by measuring the inhibition of fungal mycelial growth on a solid medium containing different concentrations of the inhibitor.

Materials:

-

This compound

-

Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare this compound amended media: Prepare PDA medium and autoclave. While the medium is still molten (around 50-60°C), add this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. Pour the amended PDA into sterile Petri dishes.

-

Inoculation: From a fresh culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each this compound amended and control (solvent only) PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

Measurement: After a defined incubation period (when the mycelium in the control plate has reached a significant size but not the edge of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data analysis:

-

Calculate the average colony diameter for each concentration.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

-

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the EC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for Antifungal Activity Assay.

Conclusion

This compound is a promising succinate dehydrogenase inhibitor with significant antifungal activity. Its well-defined mechanism of action, involving the disruption of cellular respiration and the induction of a pseudohypoxic state through HIF-1α stabilization, makes it a valuable tool for research in mycology, cell metabolism, and drug discovery. The detailed protocols provided in this guide will facilitate further investigation into the properties and potential applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Natural Maltol-Based Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SDHAF4 promotes mitochondrial succinate dehydrogenase activity and prevents neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Sdh-IN-4 preliminary in vitro studies

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Sdh-IN-4, a Novel Succinate Dehydrogenase Inhibitor

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, a novel and selective succinate dehydrogenase (SDH) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of antifungal agent discovery and mitochondrial metabolism.

Introduction to this compound

This compound, also identified as compound B6, is a novel molecule belonging to the N'-phenyl-1H-pyrazole-4-sulfonohydrazide class of compounds. It has been designed and synthesized as a potential antifungal agent targeting succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (respiratory complex II). Inhibition of SDH disrupts cellular respiration and energy production, leading to potent antifungal effects.

Quantitative In Vitro Efficacy

The in vitro inhibitory and antifungal activities of this compound have been quantitatively assessed against various fungal pathogens. The key findings are summarized in the tables below.

Table 1: In Vitro Antifungal Activity of this compound (Compound B6) Against Various Plant Pathogenic Fungi

| Fungal Species | EC₅₀ (μg/mL) |

| Rhizoctonia solani | 0.23[1] |

| Botrytis cinerea | >50 |

| Fusarium graminearum | >50 |

| Alternaria solani | >50 |

EC₅₀ (Median Effective Concentration) is the concentration of the compound that inhibits 50% of the mycelial growth.

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity of this compound (Compound B6)

| Target Enzyme Source | IC₅₀ (μg/mL) |

| Rhizoctonia solani SDH | 0.28[1] |

IC₅₀ (Median Inhibitory Concentration) is the concentration of the compound that inhibits 50% of the enzyme's activity.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.

In Vitro Antifungal Activity Assay

The antifungal activity of this compound was determined by the mycelium growth rate method.

-

Fungal Strains: Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, and Alternaria solani were used in the assays.

-

Culture Medium: Potato dextrose agar (PDA) was used for the cultivation of the fungal strains.

-

Assay Procedure:

-

This compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

The stock solution was then mixed with molten PDA to achieve final concentrations ranging from 0.005 to 50 μg/mL. The final concentration of DMSO in the medium was maintained at 1% (v/v), which does not affect fungal growth.

-

The PDA medium containing the test compound was poured into 90 mm Petri dishes.

-

A 5 mm diameter mycelial disc of the actively growing test fungus was placed at the center of each agar plate.

-

The plates were incubated at 25 ± 1 °C.

-

When the mycelial growth in the control plate (containing 1% DMSO without the test compound) reached the edge of the plate, the diameter of the mycelial colony in the treated plates was measured.

-

The inhibition rate was calculated using the formula: Inhibition (%) = [(C - T) / (C - 5)] × 100 where C is the diameter (mm) of mycelial growth in the control, and T is the diameter (mm) of mycelial growth in the treated plate.

-

The EC₅₀ values were calculated using probit analysis based on the inhibition rates.

-

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

The inhibitory activity of this compound against SDH was determined using a spectrophotometric method.

-

Enzyme Source: Mitochondria were isolated from the mycelia of R. solani.

-

Assay Principle: The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by SDH, which is monitored by the decrease in absorbance at 600 nm.

-

Reagents:

-

Assay buffer (pH 7.2)

-

Succinate (substrate)

-

DCPIP (electron acceptor)

-

Phenazine methosulfate (PMS, intermediate electron carrier)

-

This compound (test inhibitor) dissolved in DMSO

-

-

Assay Procedure:

-

The mitochondrial suspension (containing SDH) was pre-incubated with various concentrations of this compound for 10 minutes.

-

The reaction was initiated by adding the substrate (succinate).

-

The reaction mixture contained the assay buffer, mitochondrial suspension, PMS, DCPIP, and the test compound.

-

The absorbance at 600 nm was recorded at different time points to determine the reaction rate.

-

The inhibition rate was calculated by comparing the reaction rate in the presence of the inhibitor to the control (without inhibitor).

-

The IC₅₀ value was determined by regression analysis of the inhibition rates at different inhibitor concentrations.

-

Signaling Pathway and Experimental Workflow Diagrams

Succinate Dehydrogenase and the Electron Transport Chain

The following diagram illustrates the role of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain and the point of inhibition by this compound.

References

An In-depth Technical Guide to Succinate Dehydrogenase (SDH) Inhibitor Structural Analogs and Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature was identified for a specific compound designated "Sdh-IN-4". This guide therefore provides a comprehensive overview of the structural analogs and derivatives of various classes of succinate dehydrogenase inhibitors (SDHIs).

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has been a successful strategy in the development of agricultural fungicides and is an area of growing interest for therapeutic intervention in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the structural analogs and derivatives of SDH inhibitors, focusing on their structure-activity relationships, experimental evaluation, and downstream cellular consequences. The pyrazole-4-carboxamide scaffold is highlighted as a prominent and extensively studied class of SDHIs.

Core Classes of Succinate Dehydrogenase Inhibitors and Structure-Activity Relationships

SDH inhibitors can be broadly categorized based on their chemical scaffolds. The pyrazole-4-carboxamides are one of the most successful and widely studied classes.

Pyrazole-4-Carboxamide Derivatives

The general structure of a pyrazole-4-carboxamide SDHI consists of a central pyrazole ring, a carboxamide linker, and various substituents on the pyrazole and the amide nitrogen. The structure-activity relationship (SAR) of these compounds has been extensively explored, revealing key features for potent inhibition.

A systematic analysis of SAR for pyrazole-4-carboxamide derivatives reveals that the difluoromethyl group on the pyrazole ring is a crucial active group. Additionally, the steric hindrance and electronegative properties of substituents at the 5-position of the pyrazole ring are important for activity. Molecular docking studies have shown that these compounds can form hydrogen bonds with key amino acid residues in the SDH binding pocket, such as TRP173 and TYR58, which is a similar binding mode to the commercial fungicide fluxapyroxad.

Quantitative Data on SDH Inhibitors

The inhibitory potency of SDHIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the SDH enzyme or their half-maximal effective concentration (EC50) in cellular or whole-organism assays. The following tables summarize representative quantitative data for various pyrazole-4-carboxamide derivatives and other classes of SDHIs.

Table 1: Inhibitory Activity of Pyrazole-4-Carboxamide Derivatives against Fungal SDH and Pathogens

| Compound | Target Organism | IC50 (µM) | EC50 (µg/mL) | Reference |

| 5i | Sclerotinia sclerotiorum | - | 0.73 | [1] |

| Rhizoctonia cerealis | - | 4.61 | [1] | |

| 5p | Rhizoctonia cerealis | - | 6.48 | [1] |

| 8e | Rhizoctonia solani | 1.30 | 0.012 | [2] |

| Sclerotinia sclerotiorum | - | 0.123 | [2] | |

| 7d | Rhizoctonia solani | 3.293 | 0.046 | [3] |

| 12b | Rhizoctonia solani | - | 0.046 | [3] |

| Y47 | Succinate Dehydrogenase | 7.7 (mg/L) | - | [4] |

| 5j | Botrytis cinerea | 0.738 (µg/mL) | 0.540 | [4] |

| 5k | Botrytis cinerea | 0.873 (µg/mL) | 0.676 | [4] |

| 5l | Botrytis cinerea | 0.506 (µg/mL) | 0.392 | [4] |

| 12 | Succinate Dehydrogenase | 1.836 (mg/L) | - | [4] |

| SDH-IN-15 | Succinate Dehydrogenase | 2.04 | - | [5][6] |

| SDH-IN-22 | Succinate Dehydrogenase | 16.6 | - | [5] |

| SDH-IN-25 | Succinate Dehydrogenase | 4.82 (mg/L) | - | [5] |

| E1 | Rhizoctonia solani SDH | 3.3 | 1.1 | [7] |

Table 2: Comparative Inhibitory Effects (IC50) of Commercial SDHIs on Mammalian and Fungal SDH

| Compound | Homo sapiens SDH IC50 (µM) | Botrytis cinerea SDH IC50 (µM) | Reference |

| Boscalid | 4.8 | >100 | [1] |

| Penflufen | 0.04 | 0.1 | [1] |

| Flutolanil | >100 | >100 | [1] |

| Fluopyram | 0.007 | 0.03 | [1] |

| Isopyrazam | 0.02 | 0.02 | [1] |

| Penthiopyrad | 0.01 | 0.04 | [1] |

| Fluxapyroxad | 0.004 | 0.01 | [1] |

| Bixafen | 0.003 | 0.008 | [1] |

Experimental Protocols

General Synthesis Protocol for Pyrazole-4-Carboxamide Derivatives

A common synthetic route to pyrazole-4-carboxamide derivatives involves the amidation of a pyrazole-4-carboxylic acid with a substituted aniline. The pyrazole-4-carboxylic acid precursor can be synthesized through various methods, often starting from a pyrazole ester. The final compounds are typically purified by column chromatography.

-

Step 1: Synthesis of Pyrazole-4-carboxylic acid. A substituted pyrazole-4-carboxylate ester is hydrolyzed using a base such as sodium hydroxide in a solvent mixture like methanol and water, followed by acidification to yield the carboxylic acid.

-

Step 2: Amidation. The pyrazole-4-carboxylic acid is coupled with a substituted aniline in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide). The reaction mixture is stirred at room temperature until completion.

-

Step 3: Work-up and Purification. The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities. The organic layer is then dried, concentrated, and the crude product is purified by silica gel column chromatography to afford the desired pyrazole-4-carboxamide derivative.

Succinate Dehydrogenase Activity Assay

The activity of SDH can be measured using various colorimetric or spectrophotometric assays. A common method involves monitoring the reduction of an artificial electron acceptor.

-

Principle: SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of FAD to FADH2. The electrons from FADH2 can be transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), resulting in a measurable change in absorbance.

-

Reagents:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium succinate solution (e.g., 15 mM)

-

INT solution (1 mg/mL in distilled water) or DCPIP solution

-

Enzyme source (e.g., mitochondrial preparation, cell lysate)

-

Reaction termination solution (e.g., glacial acetic acid)

-

Extraction solvent (e.g., toluene)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the electron acceptor (INT or DCPIP).

-

Initiate the reaction by adding the enzyme source.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a termination solution.

-

If using INT, extract the colored formazan product with an organic solvent.

-

Measure the absorbance of the product at the appropriate wavelength (e.g., 495 nm for formazan, 600 nm for DCPIP reduction).

-

The SDH activity is proportional to the change in absorbance over time. For inhibitor studies, the assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of SDH Inhibition

Caption: Signaling pathway initiated by SDH inhibition, leading to succinate accumulation and HIF-1α stabilization.

Experimental Workflow for SDHI Screening and Characterization

Caption: A typical workflow for the discovery and development of novel succinate dehydrogenase inhibitors.

Logical Relationships in Pyrazole-4-Carboxamide SAR

Caption: Key structural modifications and their general effects on the activity of pyrazole-4-carboxamide SDHIs.

Downstream Consequences of SDH Inhibition

Inhibition of SDH leads to the accumulation of its substrate, succinate, which has profound effects on cellular signaling and metabolism.

HIF-1α Stabilization

Accumulated succinate can inhibit prolyl hydroxylases (PHDs), enzymes that mark the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) for proteasomal degradation.[1][2][8][9][10] This leads to the stabilization of HIF-1α even under normoxic conditions, a state known as "pseudohypoxia".[1] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide range of genes involved in angiogenesis, glycolysis, and cell survival.[8]

Metabolic Reprogramming

SDH dysfunction leads to a rewiring of cellular metabolism. To compensate for the block in the TCA cycle, cells may increase their reliance on glycolysis for ATP production. Furthermore, the accumulation of succinate can have broader effects on cellular metabolism, including alterations in glucose and glutamine utilization.

Epigenetic Modifications

Succinate can also influence epigenetic programming. As a key metabolite, its abnormal accumulation can impact the activity of various dioxygenases, including histone and DNA demethylases, leading to changes in the epigenetic landscape of the cell.

Conclusion

The development of structural analogs and derivatives of succinate dehydrogenase inhibitors is a dynamic field with significant implications for agriculture and medicine. The pyrazole-4-carboxamide scaffold has proven to be a particularly fruitful starting point for the design of potent and selective inhibitors. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation and an appreciation of the downstream cellular consequences of SDH inhibition, is essential for the continued success of research and development in this area. The insights provided in this technical guide offer a solid foundation for professionals engaged in the discovery and optimization of novel SDH inhibitors.

References

- 1. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Succinate in Regulation of Immediate HIF-1α Expression in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 6. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. (2017) | Ting-Ting Yao | 57 Citations [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. HIF-1-alpha links mitochondrial perturbation to the dynamic acquisition of breast cancer tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of Sdh-IN-4, a selective inhibitor of succinate dehydrogenase (SDH). Due to the limited availability of specific quantitative data for this compound in the public domain, this document focuses on providing a framework for its characterization, including detailed experimental protocols and illustrative data presentations.

Introduction to this compound

This compound is a potent and selective inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] Inhibition of SDH disrupts cellular metabolism and has shown potential as a therapeutic strategy in various diseases, including certain cancers and fungal infections.[3] Understanding the solubility and stability of this compound is critical for its application in preclinical and clinical research, ensuring accurate dosing, and maintaining its therapeutic efficacy.

Solubility Profile of this compound

Illustrative Solubility Data

The following table provides an example of how the solubility of this compound could be presented. The value for DMSO is based on data for a structurally related compound, Sdh-IN-2, which has a reported solubility of 250 mg/mL in DMSO.[4] The other values are hypothetical and for illustrative purposes only.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Method | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~250 (example) | ~0.64 | HPLC | 25 |

| Ethanol | Data not available | Data not available | HPLC | 25 |

| Water | Data not available | Data not available | HPLC | 25 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | HPLC | 25 |

Note: The data in this table, with the exception of the DMSO example, is hypothetical and intended for illustrative purposes. Actual experimental determination is required for precise values.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of a compound like this compound using the shake-flask method, followed by analysis with High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Solvents: DMSO, Ethanol, Deionized Water, PBS (pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a set period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound. A validated analytical method with a standard calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL and molarity based on the measured concentration and the dilution factor.

Stability Profile of this compound

The chemical stability of this compound is crucial for its storage, handling, and in vitro/in vivo applications. Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.

Illustrative Stability Data

The following table illustrates how stability data for this compound in a DMSO stock solution could be presented. The data is hypothetical and for illustrative purposes only.

| Storage Condition | Time Point | % Remaining | Degradation Products |

| -80°C | 1 month | >99% | Not detected |

| -80°C | 6 months | >98% | Not detected |

| -20°C | 1 month | >98% | Not detected |

| -20°C | 6 months | >95% | Minor peaks observed |

| 4°C | 1 week | >90% | Degradation observed |

| Room Temperature | 24 hours | >95% | Minor degradation |

Note: The data in this table is hypothetical. Actual stability should be determined experimentally.

Experimental Protocol for Solution Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution.

Objective: To evaluate the stability of this compound in DMSO under various storage conditions.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vials with screw caps

-

Storage environments: -80°C freezer, -20°C freezer, 4°C refrigerator, room temperature benchtop

-

HPLC system with a suitable column and detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

-

Storage: Store the aliquots at the different temperature conditions.

-

Time Points: At designated time points (e.g., 0, 24 hours, 1 week, 1 month, 6 months), retrieve one aliquot from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC. The "time 0" sample serves as the baseline. The analysis should be capable of separating the parent compound from potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Monitor for the appearance of any new peaks that may correspond to degradation products.

Signaling Pathway of SDH Inhibition

Inhibition of succinate dehydrogenase by compounds like this compound leads to the accumulation of its substrate, succinate. Succinate is now recognized as an "oncometabolite" that can drive tumorigenesis through various signaling pathways. The primary mechanism involves the inhibition of α-ketoglutarate-dependent dioxygenases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6] When SDH is inhibited, the resulting accumulation of succinate competitively inhibits PHDs.[5] This prevents HIF-1α hydroxylation and degradation, causing it to accumulate and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in critical cellular processes that promote cancer progression, such as angiogenesis, cell survival, and metabolic reprogramming.[7]

Conclusion

This technical guide has provided a framework for understanding and characterizing the solubility and stability of this compound. While specific quantitative data for this compound remains limited in publicly accessible sources, the illustrative data and detailed experimental protocols offer a clear path for researchers to generate this critical information. Furthermore, the elucidation of the signaling pathway of SDH inhibition highlights the mechanism by which this compound exerts its biological effects. A thorough understanding of these properties is essential for the continued development and application of this compound in scientific research and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sdh-IN-4 Target Engagement Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-4 is a selective inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. SDH plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (Complex II). Inhibition of SDH disrupts these fundamental processes, making it a target of interest for therapeutic development, particularly in the context of antifungal agents. This technical guide provides an in-depth overview of the core assays used to confirm the engagement of this compound with its target protein, SDH, in a cellular environment.

Quantitative Data Summary

The following table summarizes the reported in vitro and cellular activities of this compound.

| Parameter | Value | Assay Conditions | Target Organism/Cell Line |

| IC50 | 0.28 µg/mL | In vitro enzyme activity assay | Not specified |

| EC50 | 0.23 µg/mL | Antifungal activity against mycelium growth | Rhizoctonia solani |

Note: The detailed experimental conditions for the IC50 and EC50 values were not fully available in the public domain. For accurate comparison, it is recommended to determine these values under standardized laboratory conditions.

Core Target Engagement Assays

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development. For this compound, the primary methods to ascertain target engagement with the mitochondrial protein SDH include the Cellular Thermal Shift Assay (CETSA) and in vitro SDH activity assays.

Cellular Thermal Shift Assay (CETSA) for SDH

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Signaling Pathway Context

Experimental Workflow

Detailed Experimental Protocol: CETSA for Mitochondrial SDH

This protocol is adapted for the analysis of the mitochondrial protein succinate dehydrogenase.

Materials:

-

Cell line of interest (e.g., fungal strain for antifungal studies, or a mammalian cell line)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)

-

Antibodies against SDH subunits (e.g., SDHA or SDHB)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate

-

Protein quantification assay (e.g., BCA assay)

-

Thermal cycler or heating blocks

-

Centrifuge

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a sufficient density (e.g., 80-90% confluency).

-

Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control at 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by adding lysis buffer and performing several freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at room temperature). This helps to disrupt mitochondrial membranes.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of each sample.

-

Normalize the protein concentrations across all samples.

-

Prepare samples for SDS-PAGE and Western blotting.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for an SDH subunit (e.g., anti-SDHA).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the relative amount of soluble SDH as a function of temperature for both this compound-treated and vehicle-treated samples.

-

The resulting "melting curves" will show a shift to higher temperatures for the this compound-treated samples if the compound binds to and stabilizes SDH.

-

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This assay directly measures the enzymatic activity of SDH and its inhibition by this compound. It is typically performed on isolated mitochondria or purified enzyme.

Experimental Workflow

Detailed Experimental Protocol: Colorimetric SDH Activity Assay

This protocol utilizes an artificial electron acceptor, such as DCPIP (2,6-dichlorophenolindophenol) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which changes color upon reduction by SDH.

Materials:

-

Isolated mitochondria or purified SDH

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate solution

-

Electron acceptor solution (e.g., DCPIP or MTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a working solution of the electron acceptor.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound dilution or vehicle control

-

Succinate solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the mitochondrial preparation to each well.

-

Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 570 nm for formazan from MTT) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.

-

Normalize the activity to the vehicle control (100% activity).

-

Plot the percent inhibition as a function of this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

The combination of Cellular Thermal Shift Assays and in vitro enzymatic assays provides a robust framework for confirming the direct engagement of this compound with its mitochondrial target, succinate dehydrogenase. CETSA offers the advantage of demonstrating target binding in a physiologically relevant cellular context, while in vitro activity assays provide a quantitative measure of the inhibitor's potency. Together, these methods are indispensable for the preclinical characterization of this compound and other targeted therapeutics.

An In-depth Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

Introduction

Succinate dehydrogenase (SDH) is a critical enzyme complex, uniquely participating in both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] This dual role makes it an attractive target for the development of new therapeutic agents and agricultural fungicides.[1][6] Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This guide provides a technical overview of a novel class of SDH inhibitors, using the pyrazol-benzoic scaffold compound A16c as a primary example, due to the lack of publicly available information on a specific molecule designated "Sdh-IN-4".

Core Compound Profile: A16c

A16c is a promising succinate dehydrogenase inhibitor with a novel pyrazol-benzoic scaffold.[1][6] It was identified through a process of in silico library design and pharmacophore mapping.[1][6]

Quantitative Biological Activity Data

The inhibitory and antifungal activities of A16c and other related novel pyrazole-based SDH inhibitors have been quantified against the target enzyme and various fungal pathogens. The data is summarized in the tables below.

Table 1: In Vitro SDH Inhibitory Activity

| Compound | Target Organism | IC50 (µM) |

| A16c | Not Specified | 1.07 |

| 7d | Rhizoctonia solani SDH | 3.293 |

| Boscalid (Control) | Rhizoctonia solani SDH | 7.507 |

| Fluxapyroxad (Control) | Rhizoctonia solani SDH | 5.991 |

| G28 | Porcine SDH | 0.026 |

| G40 | Porcine SDH | 0.027 |

Table 2: In Vitro Antifungal Efficacy

| Compound | Fungal Species | EC50 (µM) |

| A16c | Rhizoctonia solani | 11.0 |

| A16c | Sclerotinia sclerotiorum | 5.5 |

| A16c | Phyricularia grisea | 12.0 |

| Thifluzamide (Control) | Rhizoctonia solani | 0.09 |

| Thifluzamide (Control) | Sclerotinia sclerotiorum | 33.2 |

| Thifluzamide (Control) | Phyricularia grisea | 33.4 |

| 5IIc | Sclerotinia sclerotiorum | 0.20 (mg/L) |

| Fluxapyroxad (Control) | Sclerotinia sclerotiorum | 0.12 (mg/L) |

| Boscalid (Control) | Sclerotinia sclerotiorum | 0.11 (mg/L) |

| 5IIc | Valsa mali | 3.68 (mg/L) |

| Fluxapyroxad (Control) | Valsa mali | 12.67 (mg/L) |

| Boscalid (Control) | Valsa mali | 14.83 (mg/L) |

| C13 | Sclerotinia sclerotiorum | 0.69 (mg/L) |

| C14 | Sclerotinia sclerotiorum | 0.26 (mg/L) |

| C16 | Sclerotinia sclerotiorum | 0.95 (mg/L) |

| Boscalid (Control) | Sclerotinia sclerotiorum | 0.96 (mg/L) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay (IC50 Determination)

This protocol is based on a colorimetric method where the reduction of an artificial electron acceptor is measured.[7][8][9]

-

Reagent Preparation:

-

SDH Assay Buffer: 0.1 M Sodium phosphate buffer, pH 7.4.

-

Substrate Solution: 15 mM Sodium succinate in assay buffer.

-

Electron Acceptor (Probe): 1 mg/mL 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) in deionized water.

-

Enzyme Source: Isolated mitochondria or tissue/cell homogenate supernatant.

-

Inhibitor Stock Solutions: Prepare a serial dilution of the test compound (e.g., A16c) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 5-50 µL of the enzyme sample to each well.

-

Add the test inhibitor at various concentrations to the sample wells. Include a solvent control (DMSO) and a positive control inhibitor (e.g., Boscalid).

-

Add the SDH substrate mix to initiate the reaction.

-

Add the electron acceptor (INT solution).

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 6 mL of glacial acetic acid.

-

Measure the absorbance of the formed formazan at 495 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of SDH activity, by fitting the data to a dose-response curve.[10]

-

In Vitro Antifungal Activity Assay (EC50 Determination) - Poisoned Food Technique

This method is used to evaluate the efficacy of fungicides against mycelial growth.[11][12][13]

-

Medium Preparation:

-

Prepare Potato Dextrose Agar (PDA) and sterilize it.

-

Cool the molten PDA to about 45-50°C.

-

-

Incorporation of Fungicide:

-

Add the test compound (e.g., A16c) from a stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL). Also, prepare a control plate with the solvent only.

-

Pour the amended PDA into sterile Petri plates.

-

-

Inoculation and Incubation:

-

Place a 5 mm mycelial disc of the test fungus (e.g., Rhizoctonia solani) at the center of each PDA plate.

-

Incubate the plates at 27 ± 2°C.

-

-

Data Collection and Analysis:

-

Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

-

Calculate the percent inhibition of mycelial growth for each concentration using the formula:

-

Percent Inhibition = [(C - T) / C] * 100

-

Where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treated plate.

-

-

Determine the EC50 value, the concentration of the compound that inhibits fungal growth by 50%, by plotting the percent inhibition against the logarithm of the compound's concentration.[14]

-

Signaling Pathways and Mechanisms of Action

Succinate dehydrogenase is a key enzyme in cellular metabolism. Its inhibition has significant downstream effects on cellular signaling.

Figure 1: Role of Succinate Dehydrogenase (SDH) in the TCA Cycle and Electron Transport Chain.

Inhibition of SDH by a molecule like A16c leads to the accumulation of succinate.[15] Elevated succinate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs).[15] This inhibition stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to a "pseudo-hypoxic" state that promotes angiogenesis and other cellular responses typically associated with low oxygen conditions.[15][16]

Figure 2: SDH Inhibition Leading to HIF-1α Stabilization.

Experimental Workflow Visualization

The overall process for identifying and characterizing a novel SDH inhibitor like A16c involves several key stages, from initial screening to in vivo testing.

Figure 3: Workflow for the Discovery and Evaluation of Novel SDH Inhibitors.

Conclusion

The development of novel succinate dehydrogenase inhibitors with scaffolds like the pyrazol-benzoic acid of A16c represents a significant advancement in the search for new fungicides and potentially other therapeutic agents. The detailed methodologies and understanding of the downstream signaling effects of SDH inhibition are crucial for the continued development and optimization of this class of compounds. The integration of computational design with traditional screening methods has proven to be a powerful strategy for accelerating the discovery of potent and effective SDH inhibitors.[1][6]

References

- 1. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. content.abcam.com [content.abcam.com]

- 8. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. courses.edx.org [courses.edx.org]

- 11. environmentandecology.com [environmentandecology.com]

- 12. researchtrend.net [researchtrend.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sdh-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[2] Due to its central role in cellular metabolism, dysfunction of SDH has been implicated in a variety of human diseases, including hereditary cancers such as paraganglioma and pheochromocytoma, positioning it as a tumor suppressor.[3] Inhibition of SDH leads to the accumulation of succinate, which can act as an oncometabolite.[1][4] Elevated succinate levels competitively inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normal oxygen conditions (normoxia), a state often referred to as "pseudohypoxia".[1][4][5] The stabilization of HIF-1α promotes angiogenesis, metabolic reprogramming, and other processes that can contribute to tumor progression.[4][6] This makes SDH a compelling target for therapeutic intervention in oncology and other metabolic diseases.

Sdh-IN-4 (also referred to as compound B6) is a novel, selective inhibitor of succinate dehydrogenase.[7] Its activity has been characterized in the context of plant pathogenic fungi, where it demonstrates potent antifungal effects by disrupting the fungal cell membrane and inhibiting SDH enzyme activity.[7] However, its effects on mammalian cells have not been extensively studied. These application notes provide a comprehensive set of protocols for researchers to characterize the activity of this compound in mammalian cell culture, with a focus on its potential applications in cancer research and drug development. The following sections detail the preparation of this compound, and provide step-by-step protocols for assessing its impact on cell viability, mitochondrial respiration, and key signaling pathways.

Data Presentation

Quantitative data for this compound is currently limited to its antifungal activity. The tables below summarize the available data for this compound and provide data for other common SDH inhibitors for comparative purposes.

Table 1: Quantitative Data for this compound (Antifungal Activity)

| Parameter | Organism/Target | Value | Reference |

| IC₅₀ | Rhizoctonia solani SDH Enzyme | 0.28 µg/mL | [7][8] |

| EC₅₀ | Rhizoctonia solani (in vitro) | 0.23 µg/mL | [7][8] |

| In vivo Efficacy | Rhizoctonia solani (200 µg/mL) | 75.76% preventative effect | [8] |

Table 2: Quantitative Data for Other Succinate Dehydrogenase Inhibitors

| Inhibitor | Target/System | IC₅₀ / Effect | Reference |

| Malonate | General SDH competitive inhibitor | Used to tune down SDH activity in vitro and in vivo | [1] |

| 3-Nitropropionic acid (NPA) | Irreversible SDH inactivator | 30-60% inhibition induces lesions in animal studies | [1] |

| Thifluzamide | Fungal SDH | EC₅₀ against R. solani of 0.20 µg/mL | [8] |

| Carboxin | Fungal SDH | High potency in preparations of SDH | [1] |

| Atpenin A5 | Mammalian Complex II | Potent inhibitor, often used in mitochondrial research | |

| TTFA (Thenoyltrifluoroacetone) | Complex II (ubiquinone-binding site) | Used to inhibit SDH activity in isolated mitochondria | [9] |

Note: The IC₅₀ and EC₅₀ values for this compound are against a fungal species. These values should be considered as a preliminary reference, and the optimal concentration for mammalian cell culture experiments must be determined empirically.

Experimental Protocols

Preparation of this compound Stock Solution

Disclaimer: The solubility of this compound in various solvents for cell culture has not been published. Based on its pyrazole-4-sulfonohydrazide scaffold, it is predicted to be soluble in dimethyl sulfoxide (DMSO). Researchers should perform their own solubility tests.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Culture and Treatment

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, HepG2, or relevant cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cell culture plates or flasks

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture the selected cell line according to standard protocols in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into appropriate culture plates (e.g., 96-well, 12-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

On the following day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range for a novel compound might be 0.1 µM to 100 µM.

-

Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is often correlated with cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases, including SDH.[10]

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 10-20 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[2][11]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals or the cell layer.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for HIF-1α Stabilization

This protocol determines if this compound treatment leads to the accumulation of HIF-1α protein, a key downstream effector of SDH inhibition.

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody to confirm equal protein loading.

Analysis of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)

This assay directly measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function and the specific impact of this compound on cellular respiration.[12][13]

Materials:

-

Seahorse XF Analyzer (e.g., XFp or XF96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[7][14]

-

Cells seeded in a Seahorse XF plate

-

This compound

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF base medium.

-

Add the final volume of pre-warmed Seahorse XF base medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[14]

-

Prepare the inhibitor injection plate by loading this compound (or vehicle) into Port A, followed by Oligomycin, FCCP, and Rotenone/Antimycin A into the subsequent ports according to the manufacturer's protocol.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

The instrument will measure the basal OCR before injecting this compound. Following injection, it will measure the OCR to determine the acute effect of the inhibitor.

-

Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors) will allow for the calculation of key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

Normalize the OCR data to cell number or protein content per well.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in mammalian cells.

Caption: Experimental workflow for characterizing this compound.

References

- 1. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Succinate dehydrogenase subunit B inhibits the AMPK-HIF-1α pathway in human ovarian cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Seahorse Mito Stress Test Assay [bio-protocol.org]

- 8. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]

- 14. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for the Use of Sdh-IN-4 in Animal Models

For Researchers, Scientists, and Drug Development Professionals